JCP174

Beschreibung

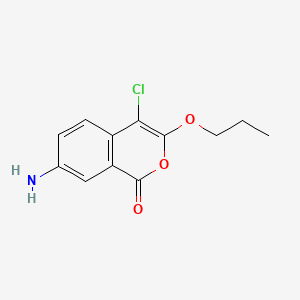

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4-chloro-3-propoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWUFTZOHGGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JCP174 (CBP-174): An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of JCP174 (CBP-174) was discontinued by Connect Biopharma in May 2024.[1] As a result, publicly available in-depth technical data, including detailed experimental protocols and comprehensive quantitative results, is limited. This guide provides a summary of the available information and the generally understood mechanism of action for histamine H3 receptor antagonists.

Executive Summary

JCP174, also known as CBP-174, is a highly selective, peripherally acting histamine H3 receptor (H3R) antagonist that was under development for the oral treatment of chronic pruritus (itch) associated with allergic and inflammatory skin conditions, such as atopic dermatitis.[2] The core mechanism of action of JCP174 is the blockade of H3 receptors, which are primarily inhibitory autoreceptors on histaminergic neurons. By antagonizing these receptors, JCP174 was expected to increase histamine release in the skin, which, contrary to the pro-pruritic effects of histamine via H1 receptors, is thought to have an anti-pruritic effect through other mechanisms. Preclinical studies in mice demonstrated a reduction in scratching behavior. A Phase 1 single ascending dose (SAD) clinical trial in healthy adults showed that CBP-174 was safe and well-tolerated.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary pharmacological target of JCP174 is the histamine H3 receptor (H3R). H3Rs are G-protein coupled receptors (GPCRs) coupled to the Gi/o protein.[3][4] They are predominantly expressed in the central nervous system, but are also found in the peripheral nervous system, including on sensory neurons in the skin.[4][5]

2.1 Signaling Pathway

In its natural state, the H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4][6] It can also function as a heteroreceptor, modulating the release of other neurotransmitters.[4] When activated by histamine, the H3R's associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream signaling pathways, ultimately inhibiting neurotransmitter release.

JCP174, as an H3R antagonist, binds to the receptor but does not activate it, thereby blocking the inhibitory effect of endogenous histamine. This disinhibition leads to an increased release of histamine from histaminergic nerve terminals. The anti-pruritic effect of H3R antagonists is thought to be mediated by the subsequent activation of other histamine receptors on sensory nerves or other cells in the skin, leading to a dampening of the itch signal.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Connect Biopharma Reports Detailed Positive Dataset from the Global Phase 2b Trial of CBP-201 in Adult Patients with Moderate-to-Severe Atopic Dermatitis - BioSpace [biospace.com]

- 3. scispace.com [scispace.com]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. Expression and function of histamine and its receptors in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of c-Jun N-terminal Kinase (JNK) Inhibitors

Disclaimer: Initial searches for "JCP174" did not yield a specific molecule. This guide focuses on the function of c-Jun N-terminal kinase (JNK) inhibitors, a class of molecules relevant to researchers, scientists, and drug development professionals. The data and protocols provided are based on publicly available information for well-characterized JNK inhibitors and are intended to serve as a comprehensive template.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet (UV) radiation, osmotic shock, and heat shock.[1] The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Consequently, inhibitors of the JNK pathway are of significant interest for the therapeutic intervention in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer.[2][3]

This technical guide provides an in-depth overview of the JNK signaling pathway, the mechanism of action of JNK inhibitors, quantitative data for representative inhibitors, and detailed experimental protocols for their characterization.

The JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K, in turn, dually phosphorylates a JNK on a threonine and a tyrosine residue within its activation loop, leading to its activation.

Activated JNKs can then phosphorylate a variety of substrate proteins, including transcription factors, mitochondrial proteins, and other cellular components. A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[1] Phosphorylation of c-Jun by JNK enhances its stability and transcriptional activity, leading to the expression of genes involved in cell survival, proliferation, and apoptosis.

Mechanism of Action of JNK Inhibitors

JNK inhibitors can be broadly classified into two categories based on their mechanism of action:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of JNK, preventing the binding of ATP and subsequent phosphorylation of JNK substrates. Most JNK inhibitors in clinical development are ATP-competitive.

-

Substrate-Competitive Inhibitors: These inhibitors, often peptide-based, are derived from JNK-interacting proteins (JIPs). They bind to the substrate-binding domain of JNK, thereby preventing the phosphorylation of its natural substrates like c-Jun.

Quantitative Data for Representative JNK Inhibitors

The following table summarizes the in vitro inhibitory activity of several well-characterized JNK inhibitors against the three JNK isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective JNK isoform by 50%.

| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| SP600125 | ATP-Competitive | 40 | 40 | 90 | [1][4][5][6][7][8] |

| AS601245 | ATP-Competitive | 150 | 220 | 70 | [4][9][10][11] |

| JNK-IN-8 | Covalent | 4.7 | 18.7 | 1 | [1][4][8][12][13][14][15] |

Experimental Protocols

The characterization of JNK inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JNK isoform. The amount of ADP produced in the kinase reaction is quantified using a luminescent signal.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3 enzyme

-

JNK substrate (e.g., ATF2)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[16]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (JNK inhibitor)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of the JNK enzyme solution to each well.

-

Add 2 µL of a mixture of the JNK substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This assay assesses the ability of a JNK inhibitor to block the JNK signaling pathway in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

-

Cell line of interest (e.g., HeLa, A375)

-

Cell culture medium and supplements

-

JNK pathway activator (e.g., anisomycin, UV radiation)

-

Test compound (JNK inhibitor)

-

Lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)[17]

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-JNK, anti-phospho-JNK, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a JNK pathway activator for the appropriate time (e.g., 30 minutes with anisomycin).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

The therapeutic potential of a JNK inhibitor is evaluated in animal models of disease. The choice of model depends on the intended therapeutic indication.

General Protocol Outline:

-

Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest (e.g., lipopolysaccharide-induced inflammation, xenograft tumor model).[6][18]

-

Dosing and Administration: Determine the optimal dose, route of administration (e.g., oral, intraperitoneal), and dosing frequency of the JNK inhibitor based on pharmacokinetic and pharmacodynamic (PK/PD) studies.

-

Treatment and Monitoring: Administer the JNK inhibitor to the animals and monitor disease progression using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).

-

Tissue Analysis: At the end of the study, collect tissues for histological and biochemical analysis to assess the effect of the inhibitor on the target pathway and disease pathology.

Conclusion

JNK inhibitors represent a promising class of therapeutic agents for a variety of diseases. The in-depth characterization of these molecules, through a combination of in vitro and in vivo studies as outlined in this guide, is essential for their successful development. The provided data and protocols serve as a foundational resource for researchers and scientists working in the field of JNK-targeted drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. SP600125 ≥98% (HPLC), solid, JNK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. stemcell.com [stemcell.com]

- 14. stemcell.com [stemcell.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

- 18. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

JCP174: A Technical Guide to Target Pathway Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target pathway identification for JCP174, a potent and irreversible inhibitor of serine hydrolases. JCP174 has emerged as a critical chemical tool for studying the functional roles of Acyl-protein thioesterases (APTs), enzymes that regulate protein S-palmitoylation. This dynamic post-translational modification is integral to protein stability, trafficking, and signaling, with significant implications in cancer biology and infectious diseases.

Executive Summary

JCP174 is a chloroisocoumarin compound that functions as a mechanism-based, irreversible inhibitor of a specific class of serine hydrolases known as Acyl-protein thioesterases (APTs). Its primary molecular targets in humans are Acyl-protein thioesterase 1 (HsAPT1) and Acyl-protein thioesterase 2 (HsAPT2) . In the parasite Toxoplasma gondii, the orthologous target is palmitoyl protein thioesterase-1 (TgPPT1) .[1][2][3][4][5][6] JCP174 exerts its inhibitory effect through a "double-hit" covalent modification of the catalytic serine residue within the active site of these enzymes.[1] This irreversible inhibition makes JCP174 a valuable tool for probing the physiological and pathological roles of APTs and the broader protein S-palmitoylation pathway.

Quantitative Data Summary

The inhibitory potency of JCP174 and its derivatives has been quantified against its primary targets, HsAPT1 and HsAPT2. The following tables summarize the key quantitative data from published studies.

| Compound | Target Enzyme | IC50 (μM) | Pre-incubation Time | Mechanism of Inhibition | Reference |

| JCP174 | HsAPT1 | 1.7 | 30 min | Irreversible Covalent | [2] |

| JCP174 | HsAPT2 | 0.75 | 30 min | Irreversible Covalent | [2] |

| JCP174-alk | HsAPT1 | 0.925 | Not Specified | Irreversible Covalent | [2] |

| JCP174-alk | HsAPT2 | 0.498 | Not Specified | Irreversible Covalent | [2] |

| JCP174-BT | HsAPT1 | 3.0 | Not Specified | Irreversible Covalent | [2] |

| JCP174-BT | HsAPT2 | 1.8 | Not Specified | Irreversible Covalent | [2] |

| Palmostatin B | HsAPTs | Not Specified | Not Specified | Reversible | [2] |

Table 1: Inhibitory Potency of JCP174 and its Analogs.

Signaling Pathway

JCP174 targets the protein S-palmitoylation cycle by inhibiting the depalmitoylating enzymes HsAPT1 and HsAPT2. This cycle is a crucial post-translational modification that governs the function of numerous proteins, including many involved in oncogenic signaling, such as Ras.

References

- 1. JCP174 | 126062-19-9 | Benchchem [benchchem.com]

- 2. Development of an activity-based probe for acyl-protein thioesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of a depalmitoylase enhances Toxoplasma host-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. adooq.com [adooq.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

JCP174: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP174 is a potent, mechanism-based irreversible inhibitor of serine hydrolases, belonging to the 3-alkoxy-7-amino-4-chloroisocoumarin class of compounds. Its discovery originated from a forward chemical genetic screen designed to identify compounds that could block the host-cell invasion by the parasite Toxoplasma gondii. Unexpectedly, this screen revealed that JCP174 and structurally similar compounds enhanced, rather than inhibited, this process. This paradoxical effect led to the identification of its key molecular targets and established JCP174 as a valuable chemical probe for studying protein palmitoylation and the broader functions of serine hydrolases.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and experimental applications of JCP174.

Chemical and Physical Properties

JCP174, also known by its chemical name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a crystalline solid. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 126062-19-9 |

| Molecular Formula | C₁₂H₁₂ClNO₃ |

| Molecular Weight | 253.7 g/mol |

| Appearance | Crystalline Solid[1] |

| Purity | ≥98%[1] |

| Synonyms | 7-amino-4-chloro-3-Propoxyisocoumarin[1][2] |

Discovery

JCP174 was identified from a focused library of substituted chloroisocoumarins in a forward chemical genetic screen. The primary goal of this screen was to discover small molecules that could inhibit the invasion of host cells by Toxoplasma gondii tachyzoites. The screen unexpectedly identified several chloroisocoumarins, including JCP174, that enhanced parasite invasion. This led to further investigation into its mechanism of action and the identification of its molecular target responsible for this phenotype, the previously uncharacterized thioesterase TgPPT1 in T. gondii.

Mechanism of Action

JCP174 functions as a mechanism-based irreversible inhibitor, also known as a suicide inhibitor, specifically targeting the active site serine residue of certain hydrolases. The inhibitory process is a "double-hit" covalent mechanism:

-

Acylation: The catalytic serine hydroxyl of the target enzyme performs a nucleophilic attack on the electrophilic carbonyl of the isocoumarin's lactone ring. This opens the ring and forms a stable acyl-enzyme intermediate.

-

Unmasking and Second Hit: This initial reaction unmasks a reactive α-chloro carbonyl group. A subsequent reaction, potentially involving the elimination of the chlorine atom, leads to a secondary covalent modification that results in the irreversible inactivation of the enzyme.

The potency of JCP174 is time-dependent, a characteristic feature of irreversible covalent inhibitors, with its inhibitory effect increasing with longer pre-incubation times with the target enzyme.[3]

Figure 1: "Double-Hit" Irreversible Inhibition Mechanism of JCP174.

Target Profile and Inhibitory Activity

JCP174 exhibits potent inhibitory activity against several serine hydrolases, most notably acyl-protein thioesterases (APTs) involved in the regulation of protein S-palmitoylation. Its primary targets include:

-

Human Acyl-Protein Thioesterase 1 (HsAPT1)

-

Human Acyl-Protein Thioesterase 2 (HsAPT2)

-

Toxoplasma gondii Palmitoyl-Protein Thioesterase 1 (TgPPT1) [4]

-

Human Leukocyte Elastase (HLE) [4]

The inhibitory potency of JCP174 and its derivatives has been quantified against several of these targets.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Rate (Kobs/[I]) |

| JCP174 | HsAPT1 | 1.7[4] | Not Specified |

| HsAPT2 | 0.75[4] | Not Specified | |

| TgPPT1 | 1.32[4] | Not Specified | |

| Human Leukocyte Elastase | Not Specified | 54,000 M⁻¹s⁻¹[4] | |

| JCP174-alk | HsAPT1 | 0.925[3][5] | Not Specified |

| HsAPT2 | 0.498[3][5] | Not Specified | |

| JCP174-BT | HsAPT1 | 3.0[3][5] | Not Specified |

| HsAPT2 | 1.8[3][5] | Not Specified |

Synthesis

A plausible synthetic pathway starts from 4-nitrohomophthalic acid, which can be converted to the corresponding anhydride. Reaction with an alcohol (in this case, propanol) would yield a monoester, which is then treated with a chlorinating agent like phosphorus pentachloride or thionyl chloride to form the 3-alkoxy-4-chloroisocoumarin ring system. The final step involves the reduction of the nitro group at the 7-position to an amine.

Synthesis of JCP174 Derivatives

JCP174 has been modified to create powerful chemical biology tools, such as activity-based probes (ABPs).

-

JCP174-alk (Alkynylated Probe): An alkyne functional group is introduced to the JCP174 scaffold. This modification allows for "click chemistry" reactions, enabling the attachment of reporter tags like biotin or fluorophores after the probe has labeled its protein target.[3][6] The introduction of the alkyne did not significantly compromise inhibitory potency.[3]

-

JCP174-BT (Fluorescent Probe): This probe is synthesized via a one-step click reaction between JCP174-alk and an azide-BODIPY TMR fluorophore.[3][5] JCP174-BT is a cell-permeable, fluorescent ABP used for direct visualization and profiling of APT activity in vitro and in intact cells.[3][4]

Figure 2: Synthesis workflow for JCP174-based activity probes.

Experimental Protocols

JCP174 and its derivatives are utilized in a variety of assays to probe enzyme activity. Below are methodologies for key experiments.

4-NPO Esterase Activity Assay

This biochemical assay is used to screen for inhibitors and determine IC₅₀ values for purified enzymes like HsAPT1 and HsAPT2.

-

Principle: The assay measures the hydrolysis of the substrate 4-nitrophenyl octanoate (4-NPO) to the chromogenic product 4-nitrophenolate, which can be detected by absorbance spectroscopy at 401-405 nm.

-

Reagents:

-

Purified recombinant HsAPT1 or HsAPT2 enzyme.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

4-nitrophenyl octanoate (4-NPO) substrate.

-

JCP174 or other test inhibitors dissolved in DMSO.

-

-

Procedure:

-

Add purified enzyme to a 96-well plate containing assay buffer.

-

Add serial dilutions of the inhibitor (e.g., JCP174) or DMSO as a control.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes to 6 hours) at 37°C.[3]

-

Initiate the reaction by adding the 4-NPO substrate.

-

Measure the increase in absorbance at 401 nm over time using a plate reader.

-

Calculate the residual enzyme activity relative to the DMSO control and plot dose-response curves to determine IC₅₀ values.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify and profile the active enzyme targets of JCP174 within complex proteomes (e.g., cell lysates or intact cells).

-

Principle: An activity-based probe (e.g., JCP174-alk or JCP174-BT) covalently labels the active site of target enzymes. Labeled proteins are then detected either by direct fluorescence (for JCP174-BT) or, following click-chemistry conjugation to a reporter tag, by fluorescence or affinity purification for mass spectrometry.

-

General Workflow (using JCP174-alk and TOP-ABPP):

-

Proteome Treatment: Incubate the biological sample (e.g., cell lysate) with JCP174-alk for a specified time (e.g., 60 minutes) at 37°C.[6] For competition experiments, pre-incubate the proteome with an excess of a competitor (like JCP174) before adding the probe.

-

Click Chemistry: Add a reporter tag, such as an azide-biotin conjugate, along with copper(I) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to catalyze the cycloaddition reaction.

-

Enrichment: Capture the biotinylated proteins using streptavidin-coated beads.

-

Digestion: Wash the beads extensively to remove non-specifically bound proteins, then digest the captured proteins on-bead with trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were covalently labeled by JCP174-alk.

-

Figure 3: General workflow for Activity-Based Protein Profiling (ABPP).

In-Gel Fluorescence Competition Assay

This method visualizes the direct binding of a fluorescent probe to its targets and can demonstrate competitive inhibition.

-

Principle: A fluorescent probe like JCP174-BT is used to label target proteins. The fluorescence signal of the labeled protein, resolved by SDS-PAGE, is a measure of probe binding. Pre-incubation with a non-fluorescent competitor (JCP174) will reduce the signal, demonstrating target engagement.

-

Procedure:

-

Pre-incubate the sample (purified enzyme or cell lysate) with varying concentrations of the competitor (JCP174) or DMSO control for 60 minutes at 37°C.[3]

-

Add the fluorescent probe JCP174-BT (e.g., at a final concentration of 1 µM) and incubate for an additional 30 minutes at 37°C.[3]

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner (e.g., excitation at 543 nm, emission at 569 nm for BODIPY TMR).[3]

-

Assess protein loading by subsequently staining the gel with Coomassie Blue or silver stain. A decrease in fluorescent signal with increasing competitor concentration indicates specific target binding.

-

Conclusion

JCP174 has evolved from an unexpected "enhancer" in a phenotypic screen to a cornerstone tool for studying serine hydrolase function. Its well-characterized mechanism of irreversible covalent inhibition and its defined target profile make it an invaluable probe for interrogating the roles of acyl-protein thioesterases in cellular processes like protein palmitoylation. The development of derivatized activity-based probes, such as JCP174-alk and JCP174-BT, has further expanded its utility, enabling sophisticated proteomic and imaging experiments. This guide provides the core technical information for researchers to effectively utilize JCP174 and its analogs in their own investigations into enzyme function and drug discovery.

References

- 1. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors and their activities on various classes of protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

JCP174 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JCP174 is a synthetic small molecule inhibitor that has been identified as a modulator of host-cell invasion by the protozoan parasite Toxoplasma gondii. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of JCP174. It details its mechanism of action, which involves the inhibition of the Toxoplasma gondii depalmitoylase, palmitoyl-protein thioesterase-1 (TgPPT1). This guide includes a summary of its chemical and physical properties, quantitative biological activity, and detailed experimental protocols for key assays. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of JCP174's function and the methods used for its characterization.

Chemical Structure and Properties

JCP174, with the IUPAC name 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one, is a substituted chloroisocoumarin. Its structure and key chemical identifiers are provided below.

Chemical Structure:

Caption: Chemical structure of JCP174.

| Property | Value | Reference |

| IUPAC Name | 7-amino-4-chloro-3-propoxy-1H-isochromen-1-one | [1] |

| Synonyms | JCP-174 | [1] |

| CAS Number | 126062-19-9 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

| SMILES | CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | [1] |

| InChI | InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | [1] |

| Appearance | Crystalline Solid | |

| Purity | ≥98% |

Biological Activity and Mechanism of Action

JCP174 was identified in a forward chemical genetic screen for its ability to enhance the invasion of host cells by Toxoplasma gondii tachyzoites[1].

Target Identification

The primary molecular target of JCP174 in Toxoplasma gondii is palmitoyl-protein thioesterase-1 (TgPPT1) , a depalmitoylase enzyme[1]. Depalmitoylases are responsible for removing palmitate groups from proteins, a post-translational modification known as S-palmitoylation. This process is dynamic and reversible, playing a crucial role in regulating protein localization, stability, and function.

Mechanism of Action

By inhibiting TgPPT1, JCP174 leads to an increase in the palmitoylation state of various parasite proteins. This altered palmitoylation status is believed to trigger the secretion of invasion-associated organelles and enhance the motility of the tachyzoites, ultimately resulting in an increased capacity for host-cell invasion[1].

Signaling Pathway Context: Fatty Acid Metabolism in Toxoplasma gondii

While JCP174's direct target is a depalmitoylase, its action is intrinsically linked to the broader context of fatty acid metabolism in the parasite. Toxoplasma gondii possesses a type II fatty acid synthesis (FASII) pathway located in the apicoplast, a non-photosynthetic plastid. This pathway is essential for the parasite's survival and provides the fatty acids, including palmitate, that are utilized in protein palmitoylation.

Caption: JCP174 inhibits TgPPT1, a key enzyme in the depalmitoylation cycle.

Quantitative Biological Data

| Parameter | Value | Target Organism/Enzyme | Reference |

| IC₅₀ (Human Leukocyte Elastase) | ~20 µM | Homo sapiens | |

| Enhancement of T. gondii Invasion | Significant | Toxoplasma gondii | [1] |

Note: The specific IC₅₀ of JCP174 against recombinant TgPPT1 is not explicitly stated in the primary literature but is inferred to be potent based on its biological effects.

Experimental Protocols

Recombinant TgPPT1 Activity Assay

This protocol is adapted from methodologies used for characterizing thioesterase activity.

Objective: To measure the enzymatic activity of recombinant TgPPT1 and assess the inhibitory effect of JCP174.

Materials:

-

Recombinant purified TgPPT1

-

Fluorogenic thioester substrate (e.g., a palmitoylated peptide with a fluorescent reporter)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT

-

JCP174 stock solution in DMSO

-

DMSO (vehicle control)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of JCP174 in DMSO.

-

In the microplate, add 1 µL of the JCP174 dilutions or DMSO control to each well.

-

Add 25 µL of recombinant TgPPT1 (at a final concentration of ~50 nM in Assay Buffer) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (at a final concentration of ~10 µM in Assay Buffer).

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore) at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each JCP174 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the JCP174 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Experimental workflow for the TgPPT1 enzymatic assay.

Toxoplasma gondii Host-Cell Invasion Assay

This protocol is a "red/green" invasion assay to differentiate between extracellular and intracellular parasites.

Objective: To quantify the effect of JCP174 on the invasion of host cells by T. gondii tachyzoites.

Materials:

-

Confluent monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) on glass coverslips

-

Freshly harvested T. gondii tachyzoites (e.g., RH strain)

-

Invasion medium (e.g., DMEM with 3% FBS)

-

JCP174 stock solution in DMSO

-

DMSO (vehicle control)

-

Primary antibody against a parasite surface antigen (e.g., anti-SAG1)

-

Two secondary antibodies with different fluorophores (e.g., Alexa Fluor 488-conjugated and Alexa Fluor 594-conjugated)

-

Saponin (for permeabilization)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Pre-treat freshly harvested tachyzoites with various concentrations of JCP174 or DMSO in invasion medium for 15-30 minutes at 37°C.

-

Add the treated parasites to the HFF monolayers on coverslips and allow invasion to proceed for 1 hour at 37°C.

-

Wash the coverslips gently with PBS to remove non-adherent parasites.

-

Fix the cells with 4% PFA in PBS for 20 minutes.

-

Staining Step 1 (Extracellular Parasites): Without permeabilizing the host cells, incubate the coverslips with the primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the first fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 - red) for 1 hour. This will label only the extracellular parasites.

-

Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 10 minutes.

-

Staining Step 2 (Total Parasites): Re-probe with the same primary anti-SAG1 antibody for 1 hour. Wash with PBS and then incubate with the second fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 - green) for 1 hour. This will label all parasites (both intracellular and the already red-labeled extracellular ones).

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Quantification: Using a fluorescence microscope, count the number of parasites in multiple random fields.

-

Extracellular parasites: Will be labeled with both red and green fluorescence.

-

Intracellular parasites: Will only be labeled with green fluorescence.

-

-

Calculate the percentage of invaded parasites for each treatment condition.

References

JCP174 biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of the Novel c-Myc Inhibitor JCP174

Disclaimer: The following technical guide is a synthesized representation based on publicly available information on c-Myc inhibitors. The compound "JCP174" is used as a placeholder, and the data and protocols are representative examples derived from existing research on c-Myc inhibition.

Executive Summary

The transcription factor c-Myc is a pivotal regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a well-established driver of numerous human cancers.[1][2] Consequently, the development of small molecules that inhibit c-Myc function is a significant goal in oncology drug discovery. This document provides a comprehensive technical overview of the biological activity screening of JCP174, a novel, potent, and selective small-molecule inhibitor of the c-Myc-Max protein-protein interaction. JCP174 was identified through an advanced in silico screening methodology targeting critical "hot spot" residues at the c-Myc/Max heterodimerization interface.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a mechanistic overview of JCP174.

Quantitative Biological Activity of JCP174

The efficacy of JCP174 was assessed across a panel of human cancer cell lines known for their dependency on c-Myc signaling. The half-maximal inhibitory concentration (IC50) values were determined using various cell-based assays and are summarized below.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | Cell Viability (MTT) | 1.5 |

| D341 | Medulloblastoma | Cell Viability (MTT) | 2.1 |

| HT29 | Colorectal Carcinoma | Cell Viability (MTT) | 1.55[3] |

| LNCaP | Prostate Cancer | c-Myc Luciferase Reporter | 8.9[3] |

Mechanism of Action: Disruption of the c-Myc/Max Complex

JCP174 exerts its biological effect by directly interfering with the formation of the c-Myc/Max heterodimer. This interaction is a prerequisite for c-Myc to bind to E-box DNA sequences and activate the transcription of its target genes, which are essential for tumor cell growth and survival. By preventing this crucial protein-protein interaction, JCP174 effectively suppresses c-Myc's transcriptional program, leading to cell cycle arrest and the induction of apoptosis in cancer cells with deregulated c-Myc expression.[1]

JCP174 Signaling Pathway Inhibition

The diagram below illustrates the molecular mechanism of JCP174 in the context of the c-Myc signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key assays employed in the biological activity screening of JCP174.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Materials :

-

Human cancer cell lines (e.g., HL-60, D341)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

JCP174 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure :

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of JCP174 or vehicle control (DMSO) and incubated for 48-72 hours.

-

MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in solubilization buffer.

-

The absorbance is measured at 570 nm.

-

IC50 values are calculated from the dose-response curves.

-

c-Myc Luciferase Reporter Assay

This assay is designed to specifically measure the effect of JCP174 on the transcriptional activity of c-Myc.

-

Materials :

-

A human cancer cell line (e.g., LNCaP) stably expressing a luciferase reporter gene under the control of a c-Myc responsive promoter.

-

Complete cell culture medium.

-

JCP174 stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure :

-

The reporter cell line is seeded in 96-well plates.

-

Cells are treated with various concentrations of JCP174 for 24 hours.

-

The luciferase assay reagent is added to the cells to induce lysis and provide the substrate for the luciferase enzyme.

-

The resulting luminescence is measured using a luminometer.

-

The data is normalized to a control to determine the percent inhibition of c-Myc transcriptional activity.[3]

-

Quantitative Real-Time PCR (qPCR) for c-Myc Target Genes

This assay confirms the mechanism of action of JCP174 by measuring the change in expression of known c-Myc target genes.[1]

-

Materials :

-

Human cancer cell lines.

-

JCP174.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Primers for c-Myc target genes (e.g., CAD, ODC1, NOP58) and a reference gene (e.g., GAPDH).

-

-

Procedure :

-

Cells are treated with JCP174 or vehicle control for a specified time period.

-

Total RNA is extracted from the cells.

-

One microgram of RNA is reverse transcribed into cDNA.[1]

-

qPCR is performed to quantify the relative expression levels of the target genes.

-

The results are normalized to the reference gene to determine the fold change in gene expression upon treatment with JCP174.

-

JCP174 Discovery and Characterization Workflow

The logical flow from initial discovery to preclinical characterization of JCP174 is depicted in the following workflow diagram.

References

JCP174: Investigational Inhibitor of Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JCP174 is a small molecule compound identified as an inhibitor of the life cycle of the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis.[1] Currently, publicly available data on JCP174 is limited, precluding an in-depth analysis of its in vitro and in vivo properties. This guide summarizes the existing information and outlines the typical experimental approaches that would be necessary to fully characterize this compound for drug development purposes.

Compound Profile

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Proposed Mechanism of Action | Potential disruption of fatty acid synthesis in Toxoplasma gondii. | [1] |

In Vitro Studies: A Methodological Overview

Comprehensive in vitro profiling is essential to determine the therapeutic potential of JCP174. Due to the absence of specific published studies on JCP174, this section outlines the standard experimental protocols required to characterize its activity.

Anti-parasitic Activity Assays

-

Plaque Assay: To determine the compound's ability to inhibit parasite replication, human foreskin fibroblasts (HFFs) are infected with T. gondii tachyzoites and treated with varying concentrations of JCP174. The number and size of lytic plaques formed after a period of incubation are quantified to determine the IC50 (half-maximal inhibitory concentration).

-

Replication Assay: Parasite-infected cells are treated with JCP174, and parasite proliferation is assessed using methods such as quantitative PCR (qPCR) to measure parasite DNA or by counting the number of parasites per vacuole using microscopy.

-

Invasion Assay: The effect of JCP174 on the ability of T. gondii to invade host cells is measured. This can be performed using a two-color immunofluorescence assay to differentiate between extracellular and intracellular parasites.

Cytotoxicity Assays

To assess the selectivity of JCP174, its toxicity against host cells is evaluated.

-

MTT or XTT Assay: Host cells (e.g., HFFs or other relevant cell lines) are incubated with a range of JCP174 concentrations. The metabolic activity of the cells, which correlates with cell viability, is measured spectrophotometrically.

-

LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified to assess cytotoxicity.

In Vivo Studies: A Methodological Overview

Following promising in vitro results, in vivo studies in animal models are critical to evaluate the efficacy, pharmacokinetics, and safety of JCP174.

Efficacy in Animal Models of Toxoplasmosis

-

Acute Toxoplasmosis Model: Mice are infected with a lethal strain of T. gondii (e.g., RH strain) and treated with JCP174. Efficacy is determined by monitoring survival rates and parasite burden in tissues such as the brain and spleen.

-

Chronic Toxoplasmosis Model: To assess the effect on the latent stage of the disease, mice are infected with a cyst-forming strain of T. gondii (e.g., Me49 strain). After the establishment of chronic infection, mice are treated with JCP174, and the number of brain cysts is quantified.

Pharmacokinetic (PK) Studies

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of JCP174.

-

Dosing and Sampling: The compound is administered to animals (typically mice or rats) via relevant routes (e.g., oral, intravenous). Blood samples are collected at various time points, and the concentration of JCP174 in plasma is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Visualizing Experimental Workflows

In Vitro Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like JCP174.

Caption: A representative workflow for the in vitro assessment of JCP174.

In Vivo Efficacy Testing Workflow

This diagram outlines a generalized workflow for evaluating the in vivo efficacy of an anti-toxoplasma compound.

Caption: A standard workflow for in vivo efficacy testing of JCP174.

Conclusion

While JCP174 has been identified as a potential inhibitor of Toxoplasma gondii, a comprehensive understanding of its therapeutic potential requires extensive in vitro and in vivo characterization. The methodologies and workflows described in this guide provide a framework for the systematic evaluation of JCP174, from initial screening to preclinical efficacy and safety assessment. Further research is necessary to generate the quantitative data required to advance this compound through the drug development pipeline.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

JCP174 is a potent, cell-permeable small molecule inhibitor of palmitoyl-protein thioesterase-1 (PPT1), an enzyme responsible for removing palmitate groups from proteins (depalmitoylation). This technical guide provides a comprehensive overview of JCP174, its mechanism of action, its primary biological target in the parasite Toxoplasma gondii (TgPPT1), and its effects on host cell invasion. The guide details quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes its impact on cellular signaling pathways. Information on related analogs and their structure-activity relationships is also presented to inform future drug development efforts.

Core Compound Profile: JCP174

JCP174 is a chloroisocoumarin derivative identified through a chemical genetic screen for molecules that modulate host cell invasion by Toxoplasma gondii. It has been characterized as an inhibitor of both mammalian and parasitic PPT1 enzymes.

| Compound ID | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| JCP174 | 7-Amino-4-chloro-3-propoxy-isocoumarin | 126062-19-9 | C12H12ClNO3 | 253.68 g/mol |

Mechanism of Action and Biological Target

JCP174 exerts its biological effects through the inhibition of palmitoyl-protein thioesterase-1 (PPT1). In the context of Toxoplasma gondii, the specific target is TgPPT1. Palmitoylation is a reversible post-translational modification that plays a crucial role in regulating protein localization, trafficking, and function. By inhibiting TgPPT1, JCP174 prevents the removal of palmitate from substrate proteins, leading to their hyper-palmitoylation and altered function. This disruption of the palmitoylation-depalmitoylation cycle has been shown to enhance the parasite's motility and its ability to invade host cells.

Quantitative Inhibitory Activity

The inhibitory potency of JCP174 has been quantified against both human and Toxoplasma gondii PPT1 enzymes.

| Target Enzyme | Inhibitor | IC50 (µM) | Reference |

| Toxoplasma gondii PPT1 (TgPPT1) | JCP174 | ~5 | Child, M. A. et al. Nat. Chem. Biol.9 , 651–656 (2013) |

| Human Acyl-Protein Thioesterase 1 (HsAPT1) | JCP174 | 1.7 | MedKoo Biosciences |

| Human Acyl-Protein Thioesterase 2 (HsAPT2) | JCP174 | 0.75 | MedKoo Biosciences |

JCP174 Analogs and Structure-Activity Relationship (SAR)

Limited information is publicly available regarding specific analogs of JCP174 and their corresponding activities against TgPPT1. However, the chloroisocoumarin scaffold is a known class of serine protease inhibitors, and SAR studies on related compounds targeting other enzymes can provide insights. For effective inhibition of PPT1, the following structural features of the chloroisocoumarin core are considered important:

-

The 4-chloro substituent: Essential for the mechanism-based inhibition.

-

The 3-alkoxy group: Influences potency and selectivity.

-

Substituents on the benzene ring (e.g., the 7-amino group): Can modulate the inhibitory potency.

Further research is needed to delineate a clear SAR for JCP174 analogs against TgPPT1.

Signaling Pathway Modulation

JCP174-mediated inhibition of TgPPT1 leads to a hyper-palmitoylated state of key substrate proteins involved in the motility and invasion machinery of Toxoplasma gondii. This altered signaling cascade ultimately enhances the parasite's infectivity.

Caption: JCP174 inhibits TgPPT1, leading to hyper-palmitoylation and enhanced invasion.

Experimental Protocols

TgPPT1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of JCP174 against recombinant TgPPT1.

Materials:

-

Recombinant purified TgPPT1 enzyme.

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside).

-

Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% Triton X-100).

-

JCP174 stock solution in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of JCP174 in assay buffer.

-

Add a fixed concentration of recombinant TgPPT1 to each well of the microplate.

-

Add the JCP174 dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific for the fluorophore).

-

Calculate the initial reaction velocities for each JCP174 concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Toxoplasma gondii Host Cell Invasion Assay

Objective: To assess the effect of JCP174 on the invasion of host cells by T. gondii tachyzoites.

Materials:

-

Toxoplasma gondii tachyzoites (e.g., RH strain).

-

Host cell monolayer (e.g., human foreskin fibroblasts, HFFs).

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum).

-

JCP174 stock solution in DMSO.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 3% bovine serum albumin in PBS).

-

Primary antibodies (e.g., anti-SAG1 for extracellular parasites, anti-ROP1 for intracellular parasites).

-

Fluorescently labeled secondary antibodies.

-

Microscopy slides or imaging plates.

-

Fluorescence microscope.

Procedure:

-

Pre-treat freshly egressed T. gondii tachyzoites with various concentrations of JCP174 or DMSO (vehicle control) for a specified time (e.g., 10 minutes).

-

Add the treated parasites to a confluent monolayer of host cells.

-

Allow the parasites to invade for a defined period (e.g., 1 hour).

-

Wash the cells gently with PBS to remove non-invaded parasites.

-

Fix the cells with the fixation solution.

-

Perform a differential staining protocol to distinguish between intracellular and extracellular parasites. For example, stain for surface antigen (SAG1) before permeabilization to label extracellular parasites, then permeabilize and stain for an internal antigen (ROP1) to identify all parasites.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of intracellular and extracellular parasites in multiple fields of view for each treatment condition.

-

Calculate the percentage of invasion for each condition relative to the vehicle control.

Logical Workflow for JCP174 Target Identification and Validation

The process of identifying TgPPT1 as the target of JCP174 and validating its role in the observed phenotype follows a logical experimental workflow.

Caption: Workflow for identifying and validating the target of JCP174.

Conclusion and Future Directions

JCP174 is a valuable chemical tool for studying the role of protein palmitoylation in the biology of Toxoplasma gondii. Its ability to enhance host cell invasion by inhibiting TgPPT1 highlights the potential of targeting this enzyme for therapeutic intervention. Future research should focus on:

-

Synthesizing and screening a focused library of JCP174 analogs to establish a clear structure-activity relationship and to develop more potent and selective inhibitors of TgPPT1.

-

Elucidating the full spectrum of TgPPT1 substrates to gain a more comprehensive understanding of the downstream effects of its inhibition.

-

Investigating the therapeutic potential of TgPPT1 inhibitors in in vivo models of toxoplasmosis.

This technical guide provides a solid foundation for researchers and drug developers interested in JCP174 and the broader field of protein palmitoylation as a target for anti-parasitic drug discovery.

Technical Guide: The Role and Rationale of CBP-174 in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases, particularly those with a dermatological component such as atopic dermatitis, are often accompanied by debilitating pruritus (itch). This persistent itch significantly impairs the quality of life for millions of individuals worldwide. The complex interplay between the immune and nervous systems in driving pruritus presents a challenging yet promising area for therapeutic intervention. CBP-174, a peripherally acting histamine H3 receptor (H3R) antagonist, emerged as a novel oral therapeutic candidate designed to specifically target and alleviate itch associated with these inflammatory conditions.

This technical guide provides an in-depth overview of CBP-174, including its mechanism of action, a summary of its clinical development, and a broader look at the scientific rationale for targeting the H3 receptor in inflammatory-mediated pruritus. While the development of CBP-174 was discontinued to reallocate resources, the science underpinning its development remains a valuable area of study for researchers in inflammatory diseases and pruritus.

CBP-174: A Profile

CBP-174 was a highly selective, orally administered small molecule designed to act as an antagonist at the histamine H3 receptor. Its development was focused on providing rapid relief from the bothersome symptom of chronic itch in patients with inflammatory skin diseases.

Preclinical Rationale

Preclinical studies in murine models indicated that CBP-174 could lead to a reduction in scratching behavior within the first 30 minutes of dosing. This suggested a potential for rapid onset of action in human subjects, a highly desirable attribute for an anti-pruritic agent. The peripherally restricted action of CBP-174 was intended to minimize central nervous system side effects often associated with centrally acting antihistamines.

Clinical Development: Phase 1 Synopsis

Connect Biopharma successfully completed a first-in-human, Phase 1 single ascending dose (SAD) study of CBP-174 in healthy adult volunteers. The study was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of the compound.

Table 1: Summary of the CBP-174 Phase 1 Single Ascending Dose Trial

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose |

| Population | 72 healthy adult subjects |

| Dosing | Eight dose escalation cohorts up to a maximum of 16 mg |

| Treatment Arms | 54 subjects received CBP-174; 18 subjects received placebo |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoint | Pharmacokinetics (PK) |

The results of this Phase 1 trial demonstrated that CBP-174 was safe and well-tolerated across all dose cohorts. No serious adverse events were reported, and the majority of adverse events were mild in severity. The pharmacokinetic profile of CBP-174 showed rapid absorption and dose-proportional increases in exposure, followed by linear elimination.

Despite these promising early results, Connect Biopharma announced the discontinuation of the CBP-174 program to focus resources on other clinical assets. The rights to the compound were subsequently returned to Pfizer, who had acquired the original licensor, Arena Pharmaceuticals.

The Scientific Basis for H3 Receptor Antagonism in Pruritus

The primary mechanism of action of CBP-174 is the antagonism of the histamine H3 receptor. Understanding the role of this receptor in the context of pruritus and inflammation is key to appreciating the therapeutic rationale.

Histamine is a well-known mediator of itch, primarily through the activation of the H1 receptor. However, the histamine receptor family is more complex, with four identified subtypes (H1, H2, H3, and H4). The H3 receptor is a G protein-coupled receptor that primarily functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of other neurotransmitters.

In the skin, H3 receptors are expressed on sensory neurons. Their role in pruritus is multifaceted. While H1 and H4 receptor activation is generally considered to promote itch, the H3 receptor appears to have a modulatory role. Antagonism of the H3 receptor can lead to an increase in histamine release, which would seemingly worsen itch. However, the net effect is more complex and may involve the modulation of other signaling pathways and neuronal sensitization.

Signaling Pathways in H3R-Mediated Pruritus Modulation

The following diagram illustrates a hypothetical signaling pathway for the involvement of the H3 receptor in pruritus at the level of a sensory neuron in the skin.

JCP174: A Novel Probe for Interrogating Toxoplasma gondii Invasion

An In-depth Technical Guide on the Small-Molecule Inhibitor of TgPPT1

This whitepaper provides a comprehensive technical overview of JCP174, a small-molecule compound identified as a potent inhibitor of Toxoplasma gondii palmitoyl protein thioesterase-1 (TgPPT1). JCP174 serves as a crucial research tool for dissecting the molecular mechanisms underpinning host-cell invasion by this obligate intracellular parasite. By inhibiting the depalmitoylase activity of TgPPT1, JCP174 enhances the invasive capacity of T. gondii tachyzoites, offering a unique chemical biology approach to study the role of reversible protein palmitoylation in parasite infectivity.

Core Mechanism of Action

JCP174 is a chloroisocoumarin that acts as an irreversible inhibitor of TgPPT1, a serine hydrolase responsible for removing palmitate modifications from substrate proteins. Inhibition of TgPPT1 by JCP174 leads to a hyper-palmitoylated state of key proteins involved in the parasite's invasion machinery. This altered palmitoylation status enhances several processes critical for successful host-cell entry, including the secretion of invasion-associated organelles (micronemes and rhoptries), increased parasite motility, and ultimately, a marked enhancement of host-cell invasion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on JCP174.

| Parameter | JCP174 Concentration | Effect | Assay |

| Host-Cell Invasion | 50 µM | ~2.5-fold increase in invasion | Red/Green Invasion Assay |

| Plaque Formation | 50 µM | Increased number of plaques | Plaque Assay |

| TgPPT1 Inhibition (IC50) | ~5 µM | 50% inhibition of recombinant TgPPT1 activity | Fluorogenic Substrate Assay |

| Microneme Secretion | 50 µM | Significant increase in secreted MIC2 | Western Blot of Secreted Proteins |

| Gliding Motility | 50 µM | Increased percentage of motile parasites | Trail Assay |

Table 1: In Vitro Efficacy of JCP174 in Toxoplasma gondii

| Compound | Structure | Description |

| JCP174 | Chloroisocoumarin | Active inhibitor of TgPPT1. |

| JCP174-IA | Inactive Analog | Lacks the reactive chloroisocoumarin warhead; used as a negative control. |

| JCP174-alkyne | Alkyne-tagged Probe | Used for activity-based protein profiling (ABPP) to identify the molecular target of JCP174. |

Table 2: JCP174 and Related Chemical Probes

Experimental Protocols

Detailed methodologies for the key experiments involving JCP174 are outlined below.

Red/Green Invasion Assay

This assay quantifies the ability of T. gondii tachyzoites to invade host cells.

-

Parasite Preparation: Freshly egressed tachyzoites are harvested and resuspended in an appropriate invasion medium.

-

Compound Treatment: Parasites are pre-incubated with JCP174 (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

Invasion: The treated parasites are added to confluent monolayers of a host cell line (e.g., human foreskin fibroblasts, HFFs) and allowed to invade for a defined period (e.g., 1 hour).

-

Differential Staining:

-

Extracellular (non-invaded) parasites are first labeled with an antibody against a surface antigen (e.g., SAG1) followed by a secondary antibody conjugated to a green fluorophore.

-

The host cells are then permeabilized, and all parasites (intracellular and extracellular) are labeled with the same primary antibody followed by a secondary antibody conjugated to a red fluorophore.

-

-

Microscopy and Quantification: The number of intracellular (red only) and extracellular (red and green) parasites are counted using fluorescence microscopy. The invasion efficiency is calculated as the percentage of invaded parasites relative to the total number of parasites.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP was employed to identify the molecular target of JCP174 in the T. gondii proteome.

-

Lysate Preparation: Tachyzoite lysates are prepared by sonication or detergent lysis.

-

Competitive Inhibition: The lysate is pre-incubated with JCP174 or the inactive analog JCP174-IA.

-

Probe Labeling: A broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is added to the lysate to label the remaining active serine hydrolases.

-

SDS-PAGE Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band in the JCP174-treated sample compared to the control indicates that JCP174 is binding to and inhibiting that protein.

-

Target Identification by Mass Spectrometry: For definitive identification, the alkyne-tagged probe JCP174-alkyne is used. After labeling, the probe-bound proteins are conjugated to a biotin tag via click chemistry, enriched on streptavidin beads, and identified by mass spectrometry.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of JCP174 and the experimental workflow for its target identification.

Caption: Proposed mechanism of JCP174 action in Toxoplasma gondii.

Caption: Experimental workflow for target identification of JCP174.

JCP174: A Technical Guide to its Presumed Safety and Toxicity Profile

Disclaimer: This document summarizes the currently available information on JCP174. It is critical to note that comprehensive safety and toxicity studies for JCP174 are not publicly available in the scientific literature. JCP174 is primarily documented as a research chemical, and as such, it should be handled with appropriate laboratory safety measures. The information herein is intended for research, scientific, and drug development professionals and is based on the compound's mechanism of action and the general properties of related chemical probes.

Executive Summary

JCP174 is a small molecule inhibitor used in research, notably for its activity against the parasite Toxoplasma gondii.[1] While its precise mechanism of action in Toxoplasma gondii is not fully elucidated, it is suggested to involve the disruption of fatty acid synthesis. In mammalian systems, JCP174 is understood to function as an activity-based probe that targets acyl-protein thioesterases (APTs), specifically APT1 and APT2. These enzymes are crucial for the post-translational modification of proteins through a process called depalmitoylation. Due to the absence of dedicated toxicological studies, this guide infers a potential safety and toxicity profile based on the known biological roles of its targets and the general safety considerations for activity-based probes.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of JCP174 is limited. The available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |

| Molecular Weight | 253.68 g/mol | [1] |

| Purity | Min. 95% | [1] |

| CAS Number | 126062-19-9 | [1] |

Mechanism of Action and Biological Targets

JCP174's primary mode of action in mammalian cells is the inhibition of Acyl-Protein Thioesterase 1 (LYPLA1) and Acyl-Protein Thioesterase 2 (LYPLA2). These enzymes catalyze the removal of palmitate from cysteine residues on proteins, a reversible process critical for regulating protein localization, trafficking, and function.

Acyl-Protein Thioesterase 1 (APT1/LYPLA1):

-

Plays a role in the depalmitoylation of G proteins and regulates platelet activation.[2]

-

Involved in the palmitoylation/depalmitoylation cycles that are crucial for normal glucose metabolism and insulin secretion.[3]

-

Acts as a negative regulator of autophagy.[4]

-

Primarily located in the cytoplasm, with some presence in the cell membrane, nuclear membrane, and endoplasmic reticulum.[4]

Acyl-Protein Thioesterase 2 (APT2/LYPLA2):

-

Hydrolyzes fatty acids from S-acylated cysteine residues in proteins like trimeric G alpha proteins, GAP43, and HRAS.[5][6]

-

Its interaction with membranes involves electrostatic attraction, insertion of a hydrophobic loop, and S-acylation.[7]

-

It is thought to deform the lipid bilayer to extract the acyl chain from its substrate.[7]

The inhibition of these enzymes by JCP174 would lead to a state of hyper-palmitoylation of their substrate proteins, potentially altering signaling pathways and cellular processes.

Signaling Pathway of JCP174's Target

The following diagram illustrates the general mechanism of action of JCP174 in the context of protein palmitoylation.

Presumed Safety and Toxicity Profile

No direct toxicological data for JCP174 has been identified. The following sections outline a hypothetical safety profile based on its use as a research probe and the function of its targets.

General Safety Considerations for Activity-Based Probes

Activity-based probes (ABPs) like JCP174 are designed to covalently bind to the active site of enzymes.[8][9] While this makes them potent tools for research, it also raises potential safety concerns.

| Consideration | Description |

| Reactivity | The electrophilic "warhead" of an ABP that reacts with the target enzyme could potentially react with other off-target nucleophiles in the proteome, leading to unintended cellular effects.[10] |

| Cell Permeability | The properties of the probe, including its linker and tag (if any), can affect its ability to cross cell membranes and its subcellular localization, influencing which proteins it can interact with.[9] |

| Toxicity | The inherent chemical properties of the probe and its potential off-target effects can lead to cytotoxicity. This is a critical parameter to assess during the development and use of any chemical probe.[8] |

| In Vivo Use | For in vivo applications, the pharmacokinetics and pharmacodynamics of the probe are crucial and often limiting factors. The probe must be able to reach its target tissue and enzyme without causing systemic toxicity.[8] |

Potential Toxicities Based on Target Inhibition

Long-term or high-dose inhibition of APT1 and APT2 could theoretically lead to adverse effects due to the disruption of normal protein function.

-

Disruption of Glucose Homeostasis: Given APT1's role in insulin secretion, its inhibition could lead to dysregulation of blood glucose levels.[3]

-

Neurological Effects: Since palmitoylation is critical for the function of many neuronal proteins, interference with this process could have neurological consequences.

-

Oncogenic Pathway Alterations: As APTs are involved in the regulation of oncogenes like Ras, their inhibition could impact cell growth and proliferation pathways.[11]

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies of JCP174 are not available. However, a general workflow for assessing the selectivity of an activity-based probe like JCP174 is presented below.

General Workflow for In Vitro Selectivity Profiling

Conclusion

JCP174 is a valuable research tool for studying protein palmitoylation and has shown potential as an anti-parasitic agent. However, a comprehensive understanding of its safety and toxicity profile is lacking. Based on its mechanism of action as an inhibitor of acyl-protein thioesterases and the general characteristics of activity-based probes, caution should be exercised in its handling and application. Further studies are required to formally assess its toxicological properties before any consideration for therapeutic development. Researchers and drug development professionals should treat JCP174 as a compound with an unknown safety profile and handle it according to standard laboratory safety protocols for novel chemical entities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. ashpublications.org [ashpublications.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Palmitoylated acyl protein thioesterase APT2 deforms membranes to extract substrate acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]

- 10. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]

The JNK1 Inhibitor JCP174 (CC-90001): A Technical Review for Fibrotic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP174, also known as CC-90001 or BMS-986360, is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1).[1][2][3][4] Emerging preclinical and clinical data suggest that JCP174 holds promise as a therapeutic agent for fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This technical guide provides a comprehensive review of the available literature and patent information on JCP174, with a focus on its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Mechanism of Action: Targeting the JNK Signaling Pathway in Fibrosis

JCP174 exerts its anti-fibrotic effects by selectively inhibiting JNK1, a key mediator in the cellular stress response and a critical node in the signaling pathways that drive fibrosis. The c-Jun N-terminal kinase (JNK) family, comprising JNK1, JNK2, and JNK3, are stress-activated protein kinases that regulate various cellular processes, including inflammation, apoptosis, and tissue remodeling.[5] Preclinical evidence strongly indicates that the JNK1 isoform is the primary driver of fibrotic pathology.[2][5]

The JNK signaling pathway is activated by a variety of stimuli relevant to fibrosis, including pro-inflammatory cytokines like TNF-α and TGF-β1. Activation of this pathway leads to the phosphorylation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes. JCP174 has been shown to dose-dependently inhibit the phosphorylation of c-Jun.[6]

JNK1 Signaling Pathway in Fibrosis

Caption: JNK1 signaling pathway in fibrosis and the inhibitory action of JCP174.

Preclinical Data

In Vitro Activity

JCP174 has demonstrated potent and selective inhibition of JNK1 in various in vitro assays.

| Parameter | Value | Cell Line/System |

| JNK1 IC50 | 11 nM | Enzyme Assay |

| JNK2 IC50 | 31 nM | Enzyme Assay |

| c-Jun Phosphorylation EC50 | 480 nM | LPS-stimulated cellular assay |

| JNK1 over JNK2 Selectivity | 12.9-fold | JNK1 and JNK2 knockout fibroblasts |

Table 1: In Vitro Activity of JCP174.[2]

In Vivo Efficacy in Animal Models

The anti-fibrotic potential of JCP174 has been evaluated in animal models of fibrosis. In a steatohepatitis model, administration of JCP174 at a dose of 3 mg/kg twice daily resulted in a significant reduction in key fibrotic markers.

| Biomarker | Reduction | Animal Model |

| Collagen | 48% | Steatohepatitis Model |

| α-Smooth Muscle Actin (α-SMA) | 53% | Steatohepatitis Model |

Table 2: In Vivo Efficacy of JCP174 in a Steatohepatitis Model.

In a house dust mite-induced model of lung fibrosis, JCP174 was shown to decrease multiple measures of lung collagen and reduce disease-induced increases in α-SMA to near baseline levels.[1] While the specific quantitative data for this model are not publicly available, the results further support the anti-fibrotic activity of JCP174 in the context of pulmonary fibrosis.

Pharmacokinetics in Preclinical Species

Pharmacokinetic studies in rats and dogs have shown that JCP174 possesses excellent systemic exposure following oral dosing, supporting its development as an oral therapeutic.[7]

Clinical Data

JCP174 has been evaluated in Phase 1 and Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF).

Phase 1 Studies in Healthy Volunteers